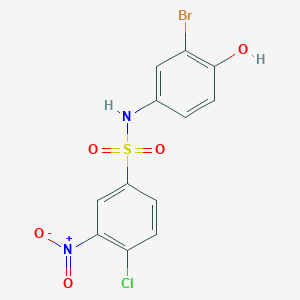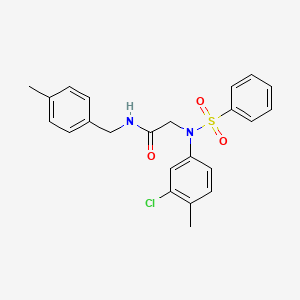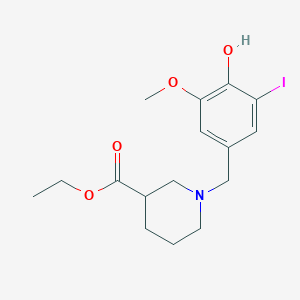
4-(4-chlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione
Übersicht
Beschreibung
4-(4-chlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CBPPD and is a member of the pyrazolidinedione family. CBPPD has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Biological Activity
Schiff bases, such as 4-(4-chlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione, are widely used for synthetic purposes by both organic and inorganic chemists . They are reported to show a variety of biological activities such as antibacterial , antifungal , anticancer , and herbicidal activities.
Analytical Applications
Schiff bases are also used as analytical materials . They can be used in the development of new analytical methods and techniques, contributing to the advancement of analytical chemistry.
Polymer Materials
Schiff bases are used in the synthesis of polymer materials . They can contribute to the development of new polymer materials with unique properties, which can be used in various fields such as materials science and engineering.
Liquid Crystalline Materials
Schiff bases are used in the production of liquid crystalline materials . These materials have unique properties that make them useful in a variety of applications, including display technologies and optical devices.
Antimicrobial Activity
The molecule 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione], which has a similar structure to 4-(4-chlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione, has been investigated for its antimicrobial activity . It demonstrated a high affinity for binding within the active sites of antibacterial and antimalarial proteins .
Drug Likeness and ADMET Analysis
The drug likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of similar molecules have been investigated . These studies can provide valuable insights into the potential of 4-(4-chlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione as a pharmaceutical drug.
Spectroscopic Applications
4-chloro-2-[(4-chlorobenzylidene)-amino]phenol, a molecule similar to 4-(4-chlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione, has been investigated using experimental spectroscopic techniques and quantum chemical methods . These studies can provide valuable insights into the spectroscopic properties of 4-(4-chlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione.
Quantum Chemical Computations
Quantum chemical computations have been used to investigate the chemical nature of similar molecules . These studies can provide valuable insights into the chemical nature and stability of 4-(4-chlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione.
Wirkmechanismus
Target of Action
A related compound, 4-chlorobenzaldehyde, has been found to react with 3-tert-butyl-n-4-chlorobenzyl-1-phenyl-1h-pyrazol-5-amine
Mode of Action
It is known that the compound is a schiff base , which are often involved in catalytic reactions. They can act as ligands, forming complexes with metal ions, and can also participate in various organic reactions. The exact interaction with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Schiff bases, to which this compound belongs, are known to play crucial roles in many biological systems and processes . They are involved in catalytic reactions and can interact with various enzymes and receptors. The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
As a Schiff base, it may be involved in various reactions and interactions at the molecular and cellular level . The specific effects would depend on the targets and pathways involved.
Eigenschaften
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-8-6-11(7-9-12)10-14-15(20)18-19(16(14)21)13-4-2-1-3-5-13/h1-10H,(H,18,20)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKZGGVCQGAUED-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-chloro-2-ethyl-4-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5035578.png)
![2-(3,4-dichlorophenoxy)-N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)acetamide](/img/structure/B5035580.png)
![methyl N-{4-chloro-6-[(4-isopropylphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5035584.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5035592.png)
![1-(4-benzyl-1-piperazinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5035595.png)



![(4aS*,8aR*)-2-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B5035612.png)
![7-benzoyl-3,3-dimethyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5035619.png)
![8-[3-(2-chloro-5-methylphenoxy)propoxy]quinoline](/img/structure/B5035621.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B5035632.png)
![ethyl 1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5035643.png)
![1-(2-chloro-6-nitrophenyl)-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5035644.png)